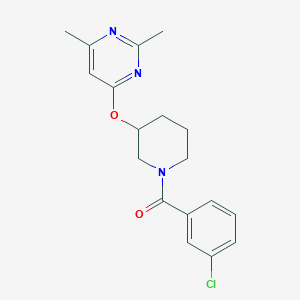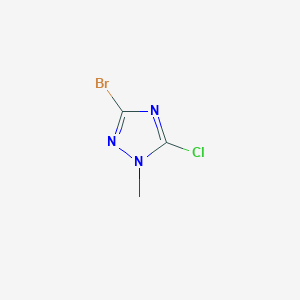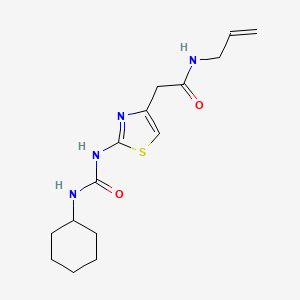
(3-Chlorophenyl)(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound includes a 3-chlorophenyl group, a 2,6-dimethylpyrimidin-4-yl group, and a piperidin-1-yl group. The exact structural details are not provided in the search results.Scientific Research Applications
Antimicrobial and Anticancer Potential
Research has identified novel pyrazole derivatives, closely related to the chemical structure , which exhibit significant potential as antimicrobial and anticancer agents. These compounds have demonstrated higher anticancer activity compared to reference drugs such as doxorubicin, highlighting their potential in therapeutic applications (Hafez, El-Gazzar, & Al-Hussain, 2016). Furthermore, derivatives of piperidin-4-one have been synthesized and characterized, showing promise in both antimicrobial activity and antioxidant potency, suggesting their utility in combating oxidative stress-related diseases (Dineshkumar & Parthiban, 2022).
Chemical Reactivity and Properties
Spectroscopic and quantum chemical calculations have been employed to investigate the characteristics of closely related compounds, revealing insights into their chemical reactivity and stability. Studies have utilized Density Functional Theory (DFT) to compute various parameters such as FT-IR, Raman, 13C, and 1H NMR spectra, providing a deeper understanding of the molecule's behavior at the atomic level (Arasu et al., 2019).
Synthesis and Molecular Docking Studies
The synthesis of novel heterocyclic compounds, incorporating structures analogous to the compound , has led to the identification of entities with significant anticancer and antimicrobial properties. Molecular docking studies complement these findings by predicting the interaction of these compounds with biological targets, thereby offering a pathway to understanding their mechanism of action at the molecular level (Katariya, Vennapu, & Shah, 2021).
Mechanism of Action
properties
IUPAC Name |
(3-chlorophenyl)-[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2/c1-12-9-17(21-13(2)20-12)24-16-7-4-8-22(11-16)18(23)14-5-3-6-15(19)10-14/h3,5-6,9-10,16H,4,7-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFEHDBMJHPDHIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1R,2R)-2-Hydroxycyclohexyl]-N-[(3-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B2893234.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2893236.png)
![2-(6-Benzyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide](/img/structure/B2893237.png)
![2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2893238.png)




![3-[(2-Amino-4,5-dichlorophenyl)amino]-1-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B2893249.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea](/img/structure/B2893250.png)

![cis-Hexahydro-1H-thieno[3,4-c]pyrrole](/img/structure/B2893253.png)

![2-(3-bromophenyl)-2-[1-(6-chloropyridin-2-yl)-N-methylformamido]acetamide](/img/structure/B2893255.png)